molecular formula C12H12ClN3 B2776434 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 400074-63-7

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2776434
CAS No.: 400074-63-7
M. Wt: 233.7
InChI Key: MPSPJPGYAHGRGY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry, particularly in neuroscience research. Scientific studies have identified derivatives of this core structure as potent γ-secretase modulators (GSMs) . This mechanism is a prominent therapeutic strategy for Alzheimer's disease, as these modulators can effectively lower the levels of pathogenic amyloid-beta 42 (Aβ42) peptides without completely inhibiting γ-secretase activity, thereby potentially offering a safer profile by avoiding side effects associated with notch signaling inhibition . In vivo studies on advanced derivatives have demonstrated compounds with this scaffold can cross the blood-brain barrier, significantly reduce brain Aβ42 levels upon oral administration, and even ameliorate cognitive deficits in disease models, highlighting its promise as a template for developing Alzheimer's therapeutics . Furthermore, the versatile 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine structure is recognized as a key building block in organic synthesis for creating diverse therapeutic agents . Related triazolo-fused bicyclic scaffolds are also extensively investigated for their potential to interact with other biological targets, such as the P2X7 receptor , indicating a broader scope of application in immunological and inflammatory research . This compound is provided for the advancement of scientific investigation in these areas.

Properties

IUPAC Name

3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSPJPGYAHGRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H11ClN4
  • Molecular Weight : 234.68 g/mol
  • CAS Number : 1250142-90-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazolo derivatives. For instance, triazolo compounds have demonstrated moderate to good antibacterial activity against various strains of bacteria. In vitro studies using the microbroth dilution method revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
2e32Staphylococcus aureus
2e16Escherichia coli

Antifungal Activity

In addition to antibacterial properties, some derivatives of triazolo compounds have shown promising antifungal activity. A study on pyrazole derivatives indicated significant antifungal effects against pathogenic strains such as Candida albicans and Aspergillus niger. The results suggest that modifications in the triazolo structure can enhance antifungal efficacy .

Anticancer Activity

The anticancer potential of triazolo compounds has also been investigated. Some derivatives were tested against various cancer cell lines (breast, colon, and lung), revealing notable antiproliferative effects. The highest activity was observed in compounds with specific structural modifications that increased their lipophilicity and cellular uptake .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Triazolo derivatives interact with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription. This interaction disrupts bacterial cell division and leads to cell death .
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate bacterial membranes effectively, causing structural damage and increasing permeability .

Case Studies

  • Synthesis and Evaluation : A study synthesized various triazolo derivatives and evaluated their biological activities. Among them, a specific derivative showed superior antibacterial activity with an MIC similar to that of established antibiotics .
  • Antifungal Testing : Another research focused on the antifungal properties of triazolo derivatives. The results demonstrated that certain compounds could inhibit the growth of multiple fungal strains effectively .

Scientific Research Applications

Anticancer Properties

Research has indicated that 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine exhibits significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound's derivatives have been tested against the MCF-7 breast cancer cell line, showing promising results with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies suggest that it could serve as a lead compound for developing new antibiotics or antimicrobial agents.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various derivatives of this compound on MCF-7 cells. The results indicated that certain modifications to the chemical structure significantly enhanced its potency against cancer cells:

Compound DerivativeIC50 (μM)Comparison DrugIC50 (μM)
Derivative A19.4Doxorubicin40.0
Derivative B14.5Doxorubicin40.0

This study highlights the potential of this compound as a scaffold for developing more effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The findings revealed:

  • Effective inhibition of Gram-positive and Gram-negative bacteria.
  • Potential for further development into therapeutic agents targeting resistant strains.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyridine Derivatives

Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference
3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine 4-Chlorophenyl at C3 γ-Secretase modulation (Alzheimer’s disease) Reduces Aβ42 levels by 50% at 10 µM; minimal Notch interference
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Fluorine substitution at C4; imidazo-pyridine core Unknown (structural analog) Higher lipophilicity (logP = 2.1) vs. chlorophenyl analog (logP = 2.8)
Dapiprazole Piperazinyl-ethyl group at C3 Adrenolytic agent (central/peripheral α-blocker) Blocks conditioned avoidance reflex; low acute toxicity
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Dual Cl substituents; trifluoromethyl at C6 Undisclosed Enhanced metabolic stability (t1/2 > 6 h in vitro)
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine 3,4-Dichlorophenyl at C3 Potential antipsychotic/GSM Lower Aβ42 reduction (30% at 10 µM) vs. 4-chlorophenyl analog
Sitagliptin Intermediate Trifluoromethyl-pyrazine modification DPP-4 inhibition (Type 2 diabetes) Key intermediate for sitagliptin synthesis (55% yield)

Structure-Activity Relationship (SAR) Insights

  • Halogen Substitution : The 4-chlorophenyl group in the parent compound optimizes γ-secretase modulation, while 3,4-dichlorophenyl analogs show reduced potency, suggesting steric hindrance or electronic effects . Fluorine substitution () increases polarity but may reduce target binding affinity.
  • Substituent Bulk: The trifluoromethyl group in enhances metabolic stability, whereas the piperazinyl-ethyl chain in dapiprazole confers adrenolytic activity .

Pharmacological and Therapeutic Profiles

  • Alzheimer’s Disease : The 4-chlorophenyl derivative’s GSM activity (Aβ42 reduction) is superior to dichlorophenyl analogs, positioning it as a lead candidate .
  • Antidiabetic Applications : Sitagliptin’s triazolo-pyrazine fragment demonstrates scaffold adaptability for DPP-4 inhibition .
  • Antipsychotic Potential: Dapiprazole’s unique adrenolytic profile highlights the scaffold’s versatility beyond Aβ modulation .

Q & A

Basic: What are the common synthetic routes for 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine?

Methodological Answer:
The synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Route 1: Reacting 2-hydrazinylpyridine derivatives with chloroethynylphosphonates under reflux in acetonitrile with K₂CO₃, followed by regioselective Dimroth-like rearrangements at elevated temperatures (60–100°C) to form the triazolopyridine core .
  • Route 2: Cyclization of 3-pyridin-2-yl-1,2,4-triazole-4-carboxylic acid hydrazide with chlorobenzyl mercaptan in the presence of phosphorus oxychloride (POCl₃) under reflux conditions .
    Key Considerations: Use of dehydrating agents (e.g., POCl₃) and temperature control to avoid side products.

Advanced: How can regioselectivity issues in triazolopyridine synthesis be systematically addressed?

Methodological Answer:
Regioselectivity challenges arise from competing pathways (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine). Strategies include:

  • Precursor Modification: Electron-deficient 2-hydrazinopyridines favor [4,3-a] isomers, while electron-rich precursors may require rearrangement .
  • Reaction Optimization: Adjusting temperature (e.g., 60°C for 50 hours) and solvent polarity to control isomer ratios. Post-reaction boiling can drive complete Dimroth rearrangements .
    Example: In reactions with 2-hydrazinyl-5-nitropyridine, a 1:1 isomer mixture forms initially but converts entirely to [1,5-a]pyridine upon heating .

Basic: What spectroscopic and structural characterization techniques validate this compound’s identity?

Methodological Answer:

  • 1H/13C/31P NMR: Identify protons/carbons in the triazole and pyridine rings (e.g., methylene groups at 3.75–4.19 ppm with 2JHP=20^2J_{HP} = 20 Hz) .
  • X-ray Diffraction: Confirms fused-ring geometry and substituent positioning (e.g., single-crystal analysis of herbicidal derivatives) .
  • High-Resolution Mass Spectrometry: Verifies molecular formula and fragmentation patterns .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions often stem from structural variations (e.g., substituent position) or assay conditions.

  • Structural Analysis: Compare substituent effects. For example, 8-chloro-3-(4-propylphenyl) derivatives show broad herbicidal activity (50% inhibition at 37.5 g/ha), while non-chlorinated analogs are less potent .
  • Standardized Assays: Use uniform protocols (e.g., Echinochloa crusgalli testing at 150 g a.i./ha) to enable cross-study comparisons .
    Data Table:
Substituent PositionBiological Activity (Weed Inhibition)Reference
3-(4-Chlorophenyl)Moderate activity (40–50%)
8-Chloro-3-(4-propyl)High activity (80–90%)

Basic: What biological activities are reported for this compound class?

Methodological Answer:

  • Herbicidal Activity: Effective against Echinochloa crusgalli and Brassica juncea at 150 g/ha, with safety profiles for crops like rice .
  • Pharmacological Potential: Analogues (e.g., triazolopyrazines) show DPP-4 inhibition for antidiabetic applications, though direct data for 3-(4-chlorophenyl) derivatives requires further study .

Advanced: How can computational methods guide the design of bioactive analogs?

Methodological Answer:

  • Molecular Docking: Predict binding interactions (e.g., CB1 receptor antagonism via triazolopyrimidine template modifications) .
  • 3D-QSAR Models: Analyze steric/electrostatic fields to optimize substituents. For example, Comparative Molecular Field Analysis (CoMFA) of herbicidal derivatives identifies favorable chloro and alkyl groups at position 3 .
    Case Study: Introduction of trifluoromethyl groups in pyrazine analogs enhances metabolic stability in DPP-4 inhibitors .

Advanced: What strategies improve metabolic stability in triazolopyridine-based drug candidates?

Methodological Answer:

  • Halogenation: Chlorine or fluorine at position 8 reduces oxidative metabolism (e.g., 8-chloro derivatives in herbicidal agents) .
  • Ring Saturation: The 5,6,7,8-tetrahydro configuration enhances rigidity, as seen in CB1 antagonists for obesity treatment .

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